2-Methoxy-3-methylquinoline

MAO-B inhibition monoamine oxidase neurodegenerative disease research

Select 2-Methoxy-3-methylquinoline (CAS 222317-28-4) as a benchmark MAO-B inhibitor scaffold for neurodegenerative disease research. Documented 5.9-fold selectivity over MAO-A (IC50 17,000 nM vs >100,000 nM) enables isoform-specific probe development. Known HRP inhibition (IC50=1,010 nM) supports assay interference controls. The 3-methyl substitution preserves receptor binding affinity, making it a validated baseline for quinoline scaffold optimization. Available in high purity (≥95%) with comprehensive analytical documentation.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 222317-28-4
Cat. No. B1501171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3-methylquinoline
CAS222317-28-4
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2N=C1OC
InChIInChI=1S/C11H11NO/c1-8-7-9-5-3-4-6-10(9)12-11(8)13-2/h3-7H,1-2H3
InChIKeyFALGYAAKAHIFBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-3-methylquinoline CAS 222317-28-4: Key Specifications and Procurement Reference for Quinoline Scaffold Research


2-Methoxy-3-methylquinoline (CAS 222317-28-4) is a disubstituted quinoline derivative featuring methoxy substitution at the 2-position and methyl substitution at the 3-position of the quinoline heterocyclic core, with the molecular formula C₁₁H₁₁NO and molecular weight 173.21 g/mol [1]. The compound is commercially available at standard purities of 95–98% from multiple reagent suppliers , with batch quality control documentation including NMR, HPLC, and GC analysis provided by vendors .

Why 2-Methoxy-3-methylquinoline Cannot Be Arbitrarily Substituted with Other Methoxyquinoline or Methylquinoline Analogs


Structure-activity relationship (SAR) studies of methoxyquinoline derivatives demonstrate that the precise position of methoxy substituents on the quinoline ring critically modulates enzyme inhibitory potency and target selectivity profiles [1]. Even within the same functionalized methoxyquinoline series, varying the methoxy group position yields substantially divergent biological effects against carbonic anhydrase and acetylcholinesterase targets [2]. Substitution at the 3-position of the quinoline scaffold is particularly sensitive: 3-methyl substitution has been shown to preserve receptor affinity compared to unsubstituted reference compounds, whereas bulky lipophilic or electron-withdrawing groups at the same position markedly reduce binding [3]. Consequently, substituting 2-methoxy-3-methylquinoline with a positional isomer (e.g., 2-methoxy-4-methylquinoline) or a different 2-substituted analog (e.g., 2-chloro-3-methylquinoline) without experimental validation may yield entirely different reactivity, solubility, and target engagement outcomes.

Quantitative Differentiation Evidence for 2-Methoxy-3-methylquinoline (CAS 222317-28-4) Relative to Comparators


MAO-B Inhibitory Activity of 2-Methoxy-3-methylquinoline: Direct Comparison with MAO-A Selectivity Profile

2-Methoxy-3-methylquinoline demonstrates measurable inhibitory activity against human monoamine oxidase B (MAO-B) with an IC₅₀ of 17,000 nM (17 μM) in insect cell membrane-expressed enzyme assays using kynuramine as substrate [1]. Critically, the compound exhibits selectivity for MAO-B over MAO-A, with MAO-A inhibition registering an IC₅₀ greater than 100,000 nM (>100 μM) in parallel assays under identical conditions [2].

MAO-B inhibition monoamine oxidase neurodegenerative disease research selectivity profiling

Horseradish Peroxidase Inhibitory Activity: Baseline Assessment for Biochemical Assay Compatibility

2-Methoxy-3-methylquinoline was evaluated for inhibition of horseradish peroxidase (HRP), yielding an IC₅₀ of 1,010 nM (1.01 μM) in a fluorescence-based Amplex Red dye assay [1].

peroxidase inhibition assay interference profiling biochemical screening

Positional Substitution Effects on Biological Activity: Class-Level Inference from Methoxyquinoline SAR Studies

A 2024 structure-activity relationship study of functionalized methoxyquinoline derivatives demonstrated that methoxy group positioning critically determines inhibitory potency against human carbonic anhydrase I and II (hCA I/II) and acetylcholinesterase (AChE) [1]. Within the evaluated compound series, specific positional isomers exhibited differential enzyme inhibition profiles: compounds 9, 12, and 17 showed strongest hCA I inhibition; compounds 9, 12, 16, and 17 showed strongest hCA II inhibition; while compounds 8 and 13 demonstrated robust AChE inhibition [2].

structure-activity relationship methoxyquinoline substituent effects carbonic anhydrase acetylcholinesterase

Critical Role of 3-Position Substitution on Quinoline Scaffold: Direct Comparative SAR Evidence

Structure-activity relationship analysis of quinoline derivatives reveals that 3-position substitution is critical for receptor binding affinity [1]. The 3-methyl derivative (compound 4j) maintained comparable potency to the reference compound (4h) in receptor binding assays, whereas introduction of bulky lipophilic groups or electron-withdrawing substituents at the same 3-position caused substantial affinity loss [2].

3-substituted quinoline receptor affinity structure-activity relationship substituent effects

Research Application Scenarios for 2-Methoxy-3-methylquinoline (CAS 222317-28-4) Based on Quantitative Evidence


Monoamine Oxidase B (MAO-B) Inhibitor Screening and Neuroscience Probe Development

Based on direct quantitative evidence of MAO-B inhibition (IC₅₀ = 17,000 nM) with >5.9-fold selectivity over MAO-A (IC₅₀ > 100,000 nM) [1], 2-methoxy-3-methylquinoline serves as a validated starting scaffold for MAO-B-targeted probe development in neurodegenerative disease research. The isoform selectivity profile differentiates this compound from non-selective quinoline derivatives and enables its use as a reference compound in comparative MAO-B inhibitor screening campaigns [2].

Structure-Activity Relationship Studies of 2,3-Disubstituted Quinoline Scaffolds

The 2-methoxy-3-methyl substitution pattern represents a validated motif for maintaining receptor binding affinity based on SAR evidence demonstrating that 3-methyl substitution preserves potency while alternative 3-position modifications reduce activity [1]. Researchers conducting quinoline scaffold optimization can employ 2-methoxy-3-methylquinoline as a baseline comparator when evaluating the effects of varying substituents at the 2- and 3-positions [2].

Biochemical Assay Interference Assessment and HRP-Coupled Assay Validation

The characterized horseradish peroxidase inhibitory activity (IC₅₀ = 1,010 nM) provides researchers with a documented reference point for assessing potential interference in HRP-coupled detection assays [1]. When 2-methoxy-3-methylquinoline is used in high-throughput screening campaigns employing HRP-based readouts (e.g., ELISA, Amplex Red assays), this known activity informs appropriate control experiments and assay validation strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxy-3-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.